1-Bromo-2-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzene
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Overview
Description
1-Bromo-2-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzene is an organic compound with the molecular formula C8H5Br2F4O. This compound is characterized by the presence of a bromine atom and a tetrafluoroethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzene typically involves the reaction of 1,2,2,2-tetrafluoroethanol with 1,2-dibromobenzene under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are employed.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of phenols and quinones.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
1-Bromo-2-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-2-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzene involves its interaction with specific molecular targets. The bromine atoms and the tetrafluoroethoxy group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of stable products. The pathways involved include electrophilic aromatic substitution and nucleophilic aromatic substitution .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene
- 1-Bromo-2,3,5,6-tetrafluorobenzene
- 1-Bromo-2-butyne
Uniqueness
1-Bromo-2-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzene is unique due to the presence of both bromine and tetrafluoroethoxy groups, which impart distinct chemical properties. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
Molecular Formula |
C8H4Br2F4O |
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Molecular Weight |
351.92 g/mol |
IUPAC Name |
1-bromo-2-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzene |
InChI |
InChI=1S/C8H4Br2F4O/c9-5-3-1-2-4-6(5)15-7(10,11)8(12,13)14/h1-4H |
InChI Key |
WYBBTIHYJWWYGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC(C(F)(F)F)(F)Br)Br |
Origin of Product |
United States |
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